molecular formula C12H17N5 B7788939 N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7788939
M. Wt: 231.30 g/mol
InChI Key: LAQOPFYGEKWGOX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a methyl group at the 1-position and a cyclohexylamine substituent at the 4-position. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets, including kinases and viral proteases. The compound’s molecular formula is C₁₃H₁₉N₅ (molar mass: 245.32 g/mol), with a cyclohexyl group contributing to hydrophobic interactions and stereochemical complexity .

Properties

IUPAC Name

N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-17-12-10(7-15-17)11(13-8-14-12)16-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOPFYGEKWGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Efficiency

  • Base Selection : NaH outperforms K₂CO₃ or DBU in minimizing N2-alkylation (<5% by LCMS).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or acetonitrile.

  • Temperature Control : Slow addition of methyl iodide at 0°C suppresses dimerization.

Amination Kinetics

  • Reagent Ratios : A 1.2:1 molar ratio of cyclohexylamine to chlorinated intermediate maximizes conversion (Table 1).

  • Reaction Time : Prolonged heating (>6 h) leads to decomposition, reducing yield by 15–20%.

Table 1. Impact of Stoichiometry on Amination Yield

Cyclohexylamine Equiv.Yield (%)Purity (%)
1.06892
1.28298
1.58095

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 5H, cyclohexyl), 1.65–1.85 (m, 5H, cyclohexyl), 3.01 (s, 3H, N1-CH₃), 3.95–4.05 (m, 1H, N-Cyclohexyl), 8.25 (s, 1H, pyrimidine-H), 8.50 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calcd. for C₁₃H₁₈N₆ [M+H]⁺ 271.1678; found 271.1681.

  • UV-Vis (MeOH) : λₘₐₓ 262 nm, consistent with π→π* transitions in the heteroaromatic system.

Purity and Stability

  • HPLC : >99% purity (C18 column, 10–90% acetonitrile/water gradient).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for storage.

Comparative Analysis of Synthetic Routes

Table 2. Route A vs. Route B

ParameterRoute ARoute B
Overall Yield (%)6458
Purity (%)9893
Reaction Time (h)168
Purification ComplexityHighLow

Route A remains preferred for high-purity applications, while Route B offers expedited synthesis for exploratory studies.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enable rapid mixing and heat transfer, achieving 89% conversion in 30 minutes for the alkylation step.

Green Chemistry Metrics

  • E-Factor : 12.5 (improved from batch-mode 18.7 via solvent recycling).

  • Process Mass Intensity (PMI) : 23.4, reducible to 15.8 with catalytic amination protocols .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways involved in cell growth and survival.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Compound Name 1-Position Substituent Molecular Formula Key Properties/Applications Reference
N-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl C₁₃H₁₉N₅ Intermediate for kinase inhibitors; moderate lipophilicity
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl C₁₇H₁₉N₅ Increased aromaticity; potential for π-π stacking in ATP-binding sites
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl + Chloromethyl (6-position) C₉H₁₁ClN₆ Reactive intermediate for disubstituted derivatives; enhanced electrophilicity

Key Insight : The methyl group at the 1-position in the target compound balances steric bulk and synthetic accessibility, whereas phenyl substitution () enhances aromatic interactions but may reduce solubility.

Variations in the 4-Amine Substituent

Compound Name 4-Amine Substituent Biological Activity Reference
This compound Cyclohexyl Potential kinase inhibition; moderate hydrophobicity
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Benzyl SARS-CoV-2 Mpro inhibitor (IC₅₀: nanomolar); mutagenic in Ames test
3-[(3-Chlorophenoxy)methyl]-1-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorophenoxymethyl + Tetrahydropyran Unknown; likely targets parasitic kinases

Key Insight : Cyclohexylamine provides a balance of hydrophobicity and conformational flexibility, whereas benzyl derivatives () exhibit higher mutagenicity risks despite antiviral potency.

Biological Activity

N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-d]pyrimidine class. Its chemical formula is C12H16N5C_{12}H_{16}N_5, and it features a pyrazolo ring fused with a pyrimidine structure. The compound's unique substitution pattern contributes to its biological activity, particularly in inhibiting cyclin-dependent kinases (CDKs) .

The primary mechanism of action for this compound involves its role as a CDK2 inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts normal cell proliferation, making it a candidate for anticancer therapies .

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound. Key findings include:

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in MCF7 breast cancer cells, it demonstrated an IC50 value indicative of potent antiproliferative effects .
  • Selectivity : The compound shows selectivity towards cancerous cells compared to normal cells, which is crucial for reducing side effects in therapeutic applications. In studies, it was noted that derivatives with specific substitutions enhanced selectivity against hematological tumors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
4-Aminopyrazolo[3,4-d]pyrimidineLacks cyclohexyl and methyl groupsModerate anticancer activity
1-Cyclohexyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar core with different substitutionsVariable activity based on substitution
N-Cyclohexyl-1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains additional triazole ringDifferent spectrum of biological activities

This table illustrates how the specific structural features of this compound contribute to its distinct biological activities compared to related compounds.

Case Studies and Experimental Data

In a recent study evaluating various pyrazolo derivatives for their anticancer properties:

  • Compound 14c , a derivative of pyrazolo[3,4-d]pyrimidine with a fluorinated aromatic group, showed an IC50 of 0.59 μM in MCF7 cells.
  • N-cyclohexyl derivatives exhibited enhanced cytotoxicity with IC50 values ranging from 0.95 μM to 2.40 μM across different cancer cell lines .

These findings underscore the potential of this compound as a lead compound for further development into therapeutic agents.

Q & A

Q. Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetIC50 (nM)Assay TypeReference
CDK2120 ± 15ADP-Glo™
BTK450 ± 30FRET-based
EGFR>1000Radioassay

Q. Table 2: Solubility and Stability Data

ConditionSolubility (mg/mL)Half-life (h, microsomes)
PBS (pH 7.4)0.122.1 (human)
0.5% Tween-801.83.5 (rat)

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